2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
Overview
Description
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a synthetic organic compound that features a chloro-substituted propanamide group attached to a phenyl ring, which is further substituted with an imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 2-chloro-n-[4-(1h-imidazol-4-yl)phenyl]propanamide, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure allows it to form hydrogen bonds and coordinate with metal ions, which are essential for enzyme activity. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring in its structure allows it to bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by coordinating with the heme iron in their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its specific effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, where an aryl halide reacts with the imidazole derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced derivatives.
Substitution Products: Derivatives with substituted nucleophiles.
Scientific Research Applications
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of functional materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(1H-imidazol-2-yl)phenyl]propanamide: Similar structure but with the imidazole ring substituted at a different position.
2-chloro-N-[4-(1H-benzimidazol-4-yl)phenyl]propanamide: Contains a benzimidazole ring instead of an imidazole ring.
2-chloro-N-[4-(1H-pyrazol-4-yl)phenyl]propanamide: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-chloro-N-[4-(1H-imidazol-5-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8(13)12(17)16-10-4-2-9(3-5-10)11-6-14-7-15-11/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYXTMLQFKAAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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